3,5-Difluoro-3'-pyrrolidinomethyl benzophenone
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Overview
Description
3,5-Difluoro-3’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C18H17F2NO. It contains 39 atoms, including 17 hydrogen atoms, 18 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 2 fluorine atoms
Preparation Methods
The synthesis of 3,5-Difluoro-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 3-(pyrrolidinomethyl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3,5-Difluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3,5-Difluoro-3’-pyrrolidinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3,5-Difluoro-3’-pyrrolidinomethyl benzophenone can be compared with similar compounds such as:
3,5-Difluorobenzophenone: Lacks the pyrrolidinomethyl group, making it less versatile in certain applications.
3-Pyrrolidinomethyl benzophenone: Does not have the fluorine atoms, which can affect its reactivity and biological activity.
3,5-Difluoro-4’-pyrrolidinomethyl benzophenone: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
This compound’s unique combination of fluorine atoms and pyrrolidinomethyl group makes it particularly interesting for research and industrial applications.
Properties
IUPAC Name |
(3,5-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPQFCCEPZNKFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643224 |
Source
|
Record name | (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-90-6 |
Source
|
Record name | (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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